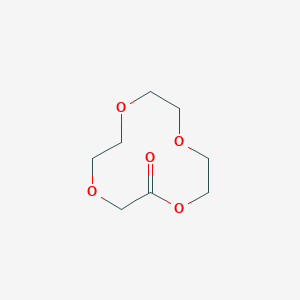
1,4,7,10-Tetraoxacyclododecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,7,10-Tetraoxacyclododecan-2-one is a cyclic ether compound with the molecular formula C8H14O5. It is characterized by a twelve-membered ring containing four oxygen atoms and one ketone group. This compound is known for its unique structure and stability, making it a valuable intermediate in various chemical processes .
准备方法
1,4,7,10-Tetraoxacyclododecan-2-one can be synthesized through specific organic reactions. One common method involves the cyclization of diethylene glycol with formaldehyde under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the formation of the twelve-membered ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
1,4,7,10-Tetraoxacyclododecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to enhance reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted or functionalized derivatives of the original compound .
科学研究应用
1,4,7,10-Tetraoxacyclododecan-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of 1,4,7,10-Tetraoxacyclododecan-2-one involves its ability to form stable complexes with other molecules. The four oxygen atoms in the ring can coordinate with metal ions or other electrophilic species, facilitating various chemical reactions. This coordination ability makes it a valuable ligand in catalysis and other chemical processes .
相似化合物的比较
1,4,7,10-Tetraoxacyclododecan-2-one can be compared with other cyclic ethers and crown ethers, such as:
12-Crown-4: Similar in structure but lacks the ketone group, making it less reactive in certain chemical reactions.
1,4,7,10-Tetraoxacyclododecan-2-methanol: Contains a hydroxymethyl group instead of a ketone, leading to different reactivity and applications.
1,4,7,10-Tetraazacyclododecane: Contains nitrogen atoms instead of oxygen, resulting in different coordination properties and uses in metal complexation.
The uniqueness of this compound lies in its combination of oxygen atoms and a ketone group within a twelve-membered ring, providing distinct reactivity and stability compared to other similar compounds .
属性
分子式 |
C8H14O5 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
1,4,7,10-tetraoxacyclododecan-2-one |
InChI |
InChI=1S/C8H14O5/c9-8-7-12-4-3-10-1-2-11-5-6-13-8/h1-7H2 |
InChI 键 |
YNKPCWQWTUAAMS-UHFFFAOYSA-N |
规范 SMILES |
C1COCCOC(=O)COCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


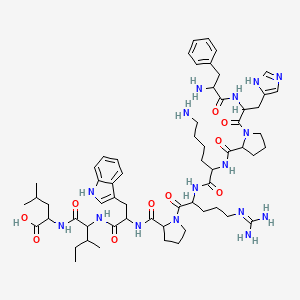
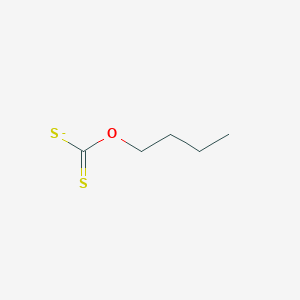
![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
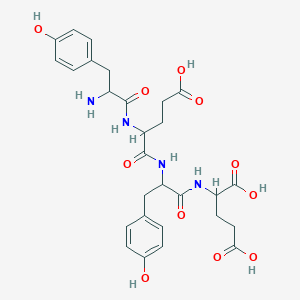
![tert-butyl N-[1-[bis(2-cyanoethoxy)phosphoryloxy]-3-hydroxyoctadecan-2-yl]carbamate](/img/structure/B12294150.png)
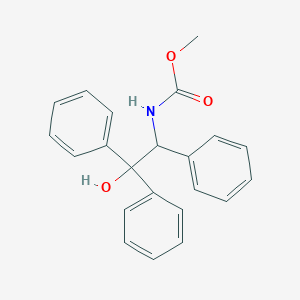
![3-[Acetyl(2-hydroxyethyl)amino]-2,4,6-triiodo-N-methyl-5-[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12294161.png)
![2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]-(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12294169.png)
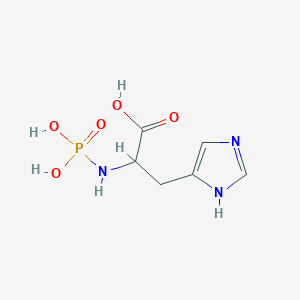
![2-Cyclopentyl-8,9,10,11-tetrahydro-12-[2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl]-7,11-imino-2H-pyrazino[1,2-a]azocine-3,6(4H,7H)-dione](/img/structure/B12294183.png)
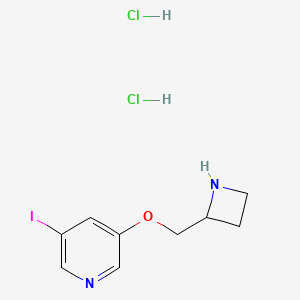
![N-[1-(3-hydroxypropylamino)propan-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12294201.png)
![2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B12294202.png)
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)--D-2'-deoxyribofuranosyl]guanine](/img/structure/B12294217.png)
